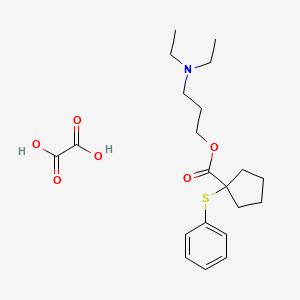

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate

Description

Properties

CAS No. |

84245-07-8 |

|---|---|

Molecular Formula |

C21H31NO6S |

Molecular Weight |

425.5 g/mol |

IUPAC Name |

3-(diethylamino)propyl 1-phenylsulfanylcyclopentane-1-carboxylate;oxalic acid |

InChI |

InChI=1S/C19H29NO2S.C2H2O4/c1-3-20(4-2)15-10-16-22-18(21)19(13-8-9-14-19)23-17-11-6-5-7-12-17;3-1(4)2(5)6/h5-7,11-12H,3-4,8-10,13-16H2,1-2H3;(H,3,4)(H,5,6) |

InChI Key |

OOPINVYIRKYIBG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCOC(=O)C1(CCCC1)SC2=CC=CC=C2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(Phenylthio)cyclopentanecarboxylic Acid

This step focuses on introducing the phenylthio group at the 1-position of cyclopentanecarboxylic acid.

Key Approaches :

- Nucleophilic Substitution : Reacting 1-bromocyclopentanecarboxylic acid with thiophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple cyclopentanecarboxylic acid derivatives with thiophenol.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1-Bromocyclopentanecarboxylic acid, thiophenol, K₂CO₃, DMF, 80°C, 12h | Nucleophilic substitution |

| 2 | Acidification with HCl, extraction with ethyl acetate | Isolation of crude product |

| 3 | Recrystallization (ethanol/water) | Purification |

- ¹H NMR : Peaks for cyclopentane protons (δ 1.5–2.5 ppm), phenylthio group (δ 7.2–7.4 ppm).

- MS (ESI) : [M-H]⁻ at m/z 235.1.

Esterification with 3-(Diethylamino)propanol

The carboxylic acid is converted to an ester using 3-(diethylamino)propanol.

Key Methods :

- Acyl Chloride Intermediate : Treating 1-(phenylthio)cyclopentanecarboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with 3-(diethylamino)propanol in dichloromethane (DCM) with pyridine as a base.

- Coupling Agents : Using EDCl/HOBt or DCC/DMAP in anhydrous DCM.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1-(Phenylthio)cyclopentanecarboxylic acid, SOCl₂, reflux, 2h | Acyl chloride formation |

| 2 | 3-(Diethylamino)propanol, DCM, pyridine, 0°C → RT, 6h | Esterification |

| 3 | Wash with NaHCO₃, brine; dry over MgSO₄ | Workup |

| 4 | Column chromatography (SiO₂, ethyl acetate/hexane) | Purification |

- ¹H NMR : Ester carbonyl (δ 4.1–4.3 ppm, -OCH₂-), diethylamino protons (δ 2.4–2.6 ppm, NCH₂).

- IR : Ester C=O stretch at ~1730 cm⁻¹.

Salt Formation with Ethanedioic Acid (Oxalate)

The free base ester is converted to its oxalate salt via acid-base reaction.

Key Methods :

- Co-crystallization : Dissolving the ester in ethanol and adding oxalic acid dihydrate in equimolar ratio, followed by cooling to precipitate the salt.

- Solvent Evaporation : Mixing in acetone, stirring at RT, and evaporating under reduced pressure.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ester (free base), oxalic acid dihydrate, ethanol, RT, 1h | Salt formation |

| 2 | Filter, wash with cold ethanol | Isolation |

| 3 | Dry under vacuum (40°C, 12h) | Final product |

- Melting Point : ~120–125°C (decomposition).

- Elemental Analysis : C, H, N, S, and Cl within ±0.4% of theoretical values.

Optimization Challenges

- Regioselectivity : Ensuring the phenylthio group is introduced exclusively at the 1-position of cyclopentanecarboxylic acid.

- Salt Stability : Oxalate salts may exhibit hygroscopicity; storage under desiccation is critical.

- Yield Improvements : Using excess thiophenol (1.5 equiv) in Step 1 increases substitution efficiency.

Alternative Routes

- Direct Thiolation : Using Lawesson’s reagent to convert a ketone intermediate to the thioether, though this requires additional reduction steps.

- Enzymatic Esterification : Lipase-catalyzed reactions for enantioselective synthesis, though scalability may be limited.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Thiophenol, alkyl halides, bases like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential therapeutic properties. Its structural components may contribute to interactions with biological targets, making it a candidate for further research in pharmacology.

- Precursor for Synthesis : It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals that require specific structural motifs for activity .

Biological Research

- Interaction Studies : Research has focused on understanding how this compound interacts with biomolecules. Such studies are crucial for establishing safety profiles and therapeutic efficacy.

- Biological Activity : Investigations into the biological activity of cyclopentanecarboxylic acid derivatives have shown potential for various applications in treating diseases, particularly those involving neurological pathways due to the diethylamino group .

Industrial Applications

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its unique properties, which allow for modifications that enhance performance in specific applications .

- Chemical Synthesis : It can undergo various chemical reactions such as oxidation to produce sulfoxides and sulfones or reduction to yield alcohols. These reactions are pivotal in creating derivatives tailored for specific industrial needs .

Case Studies

- Therapeutic Investigations : A study explored the interactions of this compound with neurotransmitter receptors, suggesting potential applications in treating mood disorders due to its structural similarity to known psychoactive agents.

- Synthesis Pathways : Another case study documented the efficient synthesis of this compound through multi-step reactions involving cyclization and functional group modifications, highlighting its role as a versatile intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The ester moiety may undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate

- CAS Registry Number : 84245-07-8

- Synonyms: CID3069014, LS-57927, 1-(Phenylthio)cyclopentanecarboxylic acid 3-(diethylamino)propyl ester oxalate

- Molecular Formula: Not explicitly provided in evidence, but inferred as $ \text{C}{19}\text{H}{27}\text{NO}2\text{S} \cdot \text{C}2\text{H}2\text{O}4 $ (base + oxalate counterion).

- Key Identifiers : InChIKey

OOPINVYIRKYIBG-UHFFFAOYSA-N.

Structural Features :

- The core structure comprises a cyclopentane ring substituted with a phenylthio (-SPh) group at position 1.

- The carboxylic acid moiety is esterified with a 3-(diethylamino)propyl chain, imparting cationic character at physiological pH.

- The oxalate (ethanedioate) salt enhances solubility in polar solvents .

Comparison with Structurally Similar Compounds

Compound A: this compound

Key Features :

- Substituents: Phenylthio (-SPh) group at position 1; 3-(diethylamino)propyl ester.

- Counterion : Oxalate (enhances solubility).

- Potential Applications: The diethylamino group suggests possible use as a cationic surfactant or local anesthetic precursor .

Compound B: Cyclopentaneacetic Acid, 1-[[(Phenylmethyl)Amino]Carbonyl]Propyl Ester (CAS 656258-63-8)

Key Features :

- Molecular Formula: $ \text{C}{18}\text{H}{25}\text{NO}_3 $

- Substituents: Benzylamino carbonyl group at position 1; propyl ester.

- Physicochemical Properties: Molecular Weight: 303.4 g/mol XlogP (lipophilicity): 4.0 Hydrogen Bond Donors/Acceptors: 1/3 Topological Polar Surface Area (TPSA): 55.4 Ų .

- Structural Implications : Higher lipophilicity compared to Compound A may favor membrane permeability but reduce aqueous solubility.

Compound C: Cyclopentanecarboxylic Acid, 1-Phenyl-, 2-(Diethylamino)Ethyl Ester (NIST Data)

Key Features :

- Substituents: Phenyl (-Ph) group at position 1; shorter 2-(diethylamino)ethyl ester.

- Structural Implications: Lack of sulfur (cf.

Comparative Data Table

Research Findings and Implications

- Structural Diversity :

- Functional Group Impact: Diethylamino groups in Compounds A and C suggest tertiary amine functionality, useful in drug delivery systems or as pH-sensitive moieties .

Limitations and Notes

- Data Gaps: Exact molecular weight, spectral data (NMR, IR), and biological activity profiles for Compound A are unavailable in the evidence.

- Contradictions :

- provides detailed properties for Compound B but lacks comparative studies with Compound A or C.

Biological Activity

Cyclopentanecarboxylic acid, 1-(phenylthio)-, 3-(diethylamino)propyl ester, ethanedioate is a complex organic compound with the molecular formula and a molecular weight of approximately 425.54 g/mol. This compound features a cyclopentane ring with various functional groups that may confer unique biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

Structural Characteristics

The structural complexity of this compound arises from its combination of a cyclopentane core, a phenylthio group, and a diethylamino propyl ester moiety. These components suggest potential interactions with biological targets, which can be explored for therapeutic applications.

Biological Activity Overview

Research on the biological activity of cyclopentanecarboxylic acid derivatives indicates several potential mechanisms of action:

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways . Inhibitors of FAAH can modulate pain and inflammation responses.

- Antimicrobial Properties : Compounds with similar structural motifs have shown varying degrees of antimicrobial activity against bacteria and fungi, suggesting that this compound could be evaluated for its potential as an antimicrobial agent.

- Cytotoxicity : The evaluation of cytotoxic effects is crucial for assessing the safety profile of new compounds. Preliminary studies on structurally related compounds indicate that modifications in the side chains can significantly alter cytotoxicity profiles .

Case Studies

- FAAH Inhibition : A study investigating the effects of FAAH inhibitors demonstrated that certain derivatives can significantly increase levels of endogenous lipid mediators in the brain, which are involved in pain modulation . This suggests that cyclopentanecarboxylic acid derivatives may also exhibit similar properties.

- Antimicrobial Testing : A comparative study evaluated several cyclopentanecarboxylic acid derivatives against common bacterial strains. The results indicated that modifications to the thioether and amine functionalities could enhance antimicrobial efficacy.

- Toxicological Assessment : In vivo studies conducted on related compounds assessed their toxicity in mammalian models. These studies typically measure behavioral changes and histopathological effects on vital organs, providing insights into the safety margins for further development .

Comparison of Biological Activities

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis involves two key steps: (1) esterification of the cyclopentanecarboxylic acid core with 3-(diethylamino)propanol and (2) salt formation with ethanedioic acid. A validated approach for analogous esters (e.g., cyclopentolate) uses 2-dimethylaminoethyl chloride for esterification under basic conditions, followed by acid-base reactions to form salts . For the phenylthio substituent, nucleophilic substitution or thiol-ene chemistry may introduce the sulfur-containing moiety. Optimization of reaction time, temperature, and catalysts (e.g., proline or Hantzsch ester for stereocontrol) is critical .

Basic: How is structural confirmation achieved for this compound?

Structural integrity is confirmed via:

- NMR spectroscopy : To verify ester linkage (e.g., carbonyl resonance at ~170 ppm in NMR) and diethylamino group protons (δ 2.5–3.5 ppm in NMR).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- X-ray crystallography : For absolute stereochemical assignment, particularly if chiral centers exist in the cyclopentane ring .

Advanced: What challenges arise in optimizing the esterification yield?

Key challenges include:

- Steric hindrance : The phenylthio group may impede nucleophilic attack during esterification. Using bulky solvents (e.g., THF) or phase-transfer catalysts can mitigate this.

- Amine interference : The diethylamino group may act as a competing nucleophile. Protecting groups (e.g., Boc) or low-temperature conditions (≤0°C) are recommended .

- Side reactions : Oxalate salt formation may require pH-controlled precipitation to avoid hydrolysis of the ester .

Advanced: How does the phenylthio substituent affect pharmacological activity compared to phenyl analogs?

The phenylthio group increases lipophilicity (logP), potentially enhancing membrane permeability but reducing aqueous solubility. Comparative studies on analogs (e.g., caramiphen hydrochloride) suggest that sulfur substitution alters receptor binding kinetics, as seen in anticholinergic or antitussive activity . In vitro assays (e.g., competitive binding to muscarinic receptors) are recommended to quantify these effects .

Basic: What analytical methods ensure purity and stability?

- HPLC : Reverse-phase chromatography with UV detection (λ = 210–254 nm) monitors purity (>98%).

- TLC : Silica gel plates with iodine staining verify reaction progress.

- Thermogravimetric analysis (TGA) : Assesses thermal stability of the ethanedioate salt .

Advanced: Are cyclopentane isosteres viable for modifying this compound’s activity?

Cyclopentanedione (CPD) serves as a carboxylic acid isostere, altering hydrogen-bonding interactions while maintaining ring conformation. Substitution with CPD may reduce metabolic hydrolysis of the ester moiety, as demonstrated in prodrug design . Computational docking studies can predict binding affinity changes in target proteins.

Basic: What toxicological data exist for related cyclopentanecarboxylic acid derivatives?

Limited data are available for the phenylthio variant, but structurally similar compounds (e.g., cyclopentolate) show dose-dependent anticholinergic effects (e.g., dry mouth, tachycardia). Acute toxicity studies in rodents (LD) and genotoxicity assays (Ames test) are advised for preclinical evaluation .

Advanced: How does the ethanedioate counterion influence bioavailability?

Compared to hydrochloride salts, ethanedioate (oxalate) forms crystalline salts with higher melting points, improving shelf stability but potentially reducing solubility. Co-solvents (e.g., PEG 400) or micronization can enhance dissolution rates. Pharmacokinetic studies in animal models should compare plasma half-lives of free base vs. salt forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.